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molecular formula C10H10ClNO B2858090 4-(3-Chlorophenyl)pyrrolidin-2-one CAS No. 357338-16-0

4-(3-Chlorophenyl)pyrrolidin-2-one

Cat. No. B2858090
M. Wt: 195.65
InChI Key: YGKWZVARCHRFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06806287B2

Procedure details

In a 500 ml flask fitted with reflux condenser and magnetic stirrer, 135.7 g (561 mmoles) of ethyl 4-amino-3-(3-chlorophenyl)butanoate 378 are dissolved in 200 ml of toluene, and the mixture is refluxed for 30 min. The solution is concentrated to dryness and the residue purified by PrepLC (1 kg SiO2, CH2Cl2/EtOH, 98:2->95:5) to give 54.4 g of pure 379 (49.2%). GC/MS: 197/197 M+.
Name
ethyl 4-amino-3-(3-chlorophenyl)butanoate
Quantity
135.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Yield
49.2%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([Cl:16])[CH:11]=1)[CH2:4][C:5](OCC)=[O:6]>C1(C)C=CC=CC=1>[Cl:16][C:12]1[CH:11]=[C:10]([CH:3]2[CH2:2][NH:1][C:5](=[O:6])[CH2:4]2)[CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
ethyl 4-amino-3-(3-chlorophenyl)butanoate
Quantity
135.7 g
Type
reactant
Smiles
NCC(CC(=O)OCC)C1=CC(=CC=C1)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 ml flask fitted
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser and magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue purified by PrepLC (1 kg SiO2, CH2Cl2/EtOH, 98:2->95:5)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1CC(NC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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